molecular formula C20H18ClNO4 B4212928 N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B4212928
M. Wt: 371.8 g/mol
InChI Key: RWIDJPGUIFDJHX-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methoxy group on the chromen-2-one scaffold. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-14-8-16(21)18(25-2)10-17(14)26-20(24)15(12)9-19(23)22-11-13-6-4-3-5-7-13/h3-8,10H,9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIDJPGUIFDJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methoxylation can be performed using methanol in the presence of a strong acid.

    Acylation: The acetamide group can be introduced through an acylation reaction, where the chromen-2-one derivative is reacted with an acyl chloride or anhydride in the presence of a base.

    Benzylation: The final step involves the benzylation of the acetamide derivative using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A natural compound with anticoagulant and antimicrobial properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

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